![molecular formula C6H8ClI B2992971 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2242694-05-7](/img/structure/B2992971.png)
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research and industry. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method starts with the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which is then converted to [1.1.1]propellane through a series of reactions involving strong bases and radical initiators . The final step involves the addition of iodine and chloromethyl groups to the bicyclo[1.1.1]pentane core under specific conditions, such as the use of light or heat to facilitate the reaction .
Análisis De Reacciones Químicas
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Radical Reactions: The strained nature of the bicyclo[1.1.1]pentane core makes it susceptible to radical reactions, which can be initiated by light or heat
Common reagents used in these reactions include strong bases, radical initiators, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites that are otherwise inaccessible to flat molecules. This can lead to selective inhibition or activation of biological pathways, making it a valuable tool in drug discovery .
Comparación Con Compuestos Similares
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its specific substituents and the resulting properties. Similar compounds include:
1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane: This compound has an ethyl group instead of an iodine atom, leading to different reactivity and applications.
1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane: The presence of a chlorophenyl group introduces additional aromatic interactions, which can be useful in certain applications.
These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGHRKAOSWIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
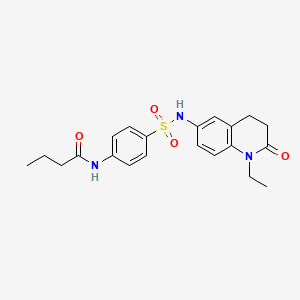
![4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2992890.png)
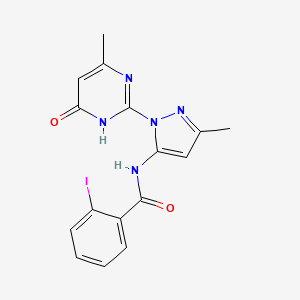
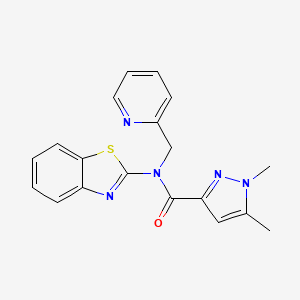
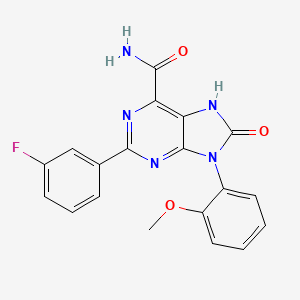

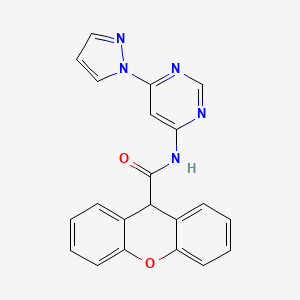
![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole](/img/structure/B2992899.png)
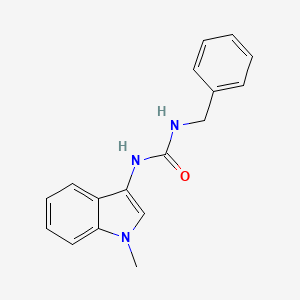
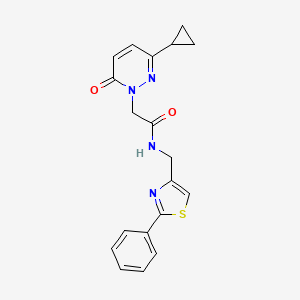
![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)
![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)
